molecular formula C7H15NOS B13064992 3-[2-(Ethylsulfanyl)ethoxy]azetidine

3-[2-(Ethylsulfanyl)ethoxy]azetidine

Cat. No.: B13064992
M. Wt: 161.27 g/mol
InChI Key: AAIBZALFEJHJFL-UHFFFAOYSA-N
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Description

3-[2-(Ethylsulfanyl)ethoxy]azetidine is a specialized azetidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The compound features a four-membered azetidine ring, a structural motif known for imparting structural rigidity to molecules, which is a valuable property in the design of novel pharmacological agents . The integration of a sulfur-containing ethylsulfanylethoxy chain further enhances its utility as a synthetic intermediate, allowing for diverse chemical modifications. Azetidine derivatives are of significant interest in pharmaceutical development due to their presence in compounds with a wide range of biological activities. Research indicates that azetidinone (a related carbonyl derivative) scaffolds are recognized as cholesterol absorption inhibitors for treating hyperlipidaemic conditions and as core structures in various enzyme inhibitors . Furthermore, recent studies highlight the potential of novel spirocyclic azetidine scaffolds in developing new antibacterial agents, showing excellent in vitro activity against Mycobacterium tuberculosis . The ethylsulfanyl moiety present in this compound is a common functional group in agrochemicals and pharmaceuticals, as seen in the related compound 3-(Ethylsulfanyl)azetidine, which is offered as a chemical building block for research . Researchers utilize this compound in the synthesis of complex molecules for probing biological pathways and developing new therapeutic candidates. Its structure makes it a valuable precursor for constructing more complex heterocyclic systems. This product is intended for research applications only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

3-(2-ethylsulfanylethoxy)azetidine

InChI

InChI=1S/C7H15NOS/c1-2-10-4-3-9-7-5-8-6-7/h7-8H,2-6H2,1H3

InChI Key

AAIBZALFEJHJFL-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC1CNC1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 2 Ethylsulfanyl Ethoxy Azetidine

Ring Strain Effects on Azetidine (B1206935) Reactivity

The reactivity of azetidines is largely dictated by the considerable strain within their four-membered ring structure. rsc.orgresearchwithrutgers.com The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between that of the highly reactive and less stable aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively unreactive pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.orgrsc.org

This intermediate level of ring strain makes azetidines significantly more stable and easier to handle than aziridines, while still providing a thermodynamic driving force for reactions that lead to ring-opening. rsc.orgresearchgate.net The relief of this strain is a key factor in many of the characteristic reactions of the azetidine ring, particularly nucleophilic ring-opening, which results in the cleavage of the C-N sigma bond. rsc.orgrsc.org The unique geometry and reactivity conferred by this ring strain have made the azetidine scaffold an important motif in medicinal chemistry and organic synthesis. researchgate.netnih.gov

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles
HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine327.7 rsc.orgrsc.org
Azetidine425.4 rsc.orgrsc.org
Pyrrolidine55.4 rsc.orgrsc.org
Piperidine60 researchgate.net

Nucleophilic Ring-Opening Reactions of Azetidines

One of the most significant reaction pathways for azetidines involves nucleophilic ring-opening. rsc.orgresearchgate.net Due to their stability relative to aziridines, azetidines often require activation to facilitate attack by a nucleophile. magtech.com.cn This is typically achieved by converting the ring nitrogen into a better leaving group, for instance, through protonation under acidic conditions or by alkylation to form a quaternary azetidinium salt. nih.govmagtech.com.cn These activated intermediates are then susceptible to SN2-type reactions where a nucleophile attacks one of the ring carbons, leading to cleavage of a C-N bond and relief of ring strain. nih.gov

Under acidic conditions, the azetidine nitrogen can be protonated, forming an azetidinium ion. This process significantly enhances the electrophilicity of the ring carbons, making them vulnerable to attack by even weak nucleophiles, including the solvent (solvolysis). The rate of these reactions is highly dependent on pH. nih.gov

For example, studies on N-substituted aryl azetidines have shown that decomposition via intramolecular ring-opening is much more rapid at low pH. nih.gov The stability of the azetidine is directly related to the pKa of the ring nitrogen; a lower pKa means less protonation at a given pH, leading to enhanced stability. nih.gov This acid-mediated ring-opening is a critical consideration in the chemical stability of azetidine-containing compounds. nih.gov

Table 2: pH-Dependent Stability of an N-Aryl Azetidine Derivative
This table illustrates the effect of pH on the decomposition rate (T1/2) of a specific N-aryl azetidine analogue, demonstrating the principle of acid-catalyzed ring-opening.
CompoundpHT1/2 (hours)
Analogue 5 nih.gov1.80.5
2.71.2
7.0Stable

Photochemical methods offer a modern approach to azetidine chemistry, often employing a "build and release" strategy. beilstein-journals.orgnih.gov In this approach, an acyclic precursor undergoes a photochemical cyclization to form a strained azetidine intermediate, which is then subjected to a strain-releasing ring-opening reaction. beilstein-journals.org

A notable example is the Norrish–Yang cyclization of α-aminoacetophenones, which, upon irradiation, form highly strained azetidinols. nih.govuni-mainz.de These intermediates can then readily undergo ring-opening when treated with electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov Another significant photochemical route is the aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene. nih.gov The development of visible-light-mediated versions of this reaction has surmounted previous limitations, providing a mild and direct method for forming functionalized azetidines that can serve as precursors for further diversification, including subsequent ring-opening. nih.govresearchgate.net

The position and nature of substituents on the azetidine ring profoundly influence the regioselectivity of nucleophilic ring-opening reactions. magtech.com.cn The outcome is generally controlled by a combination of electronic and steric effects.

Electronic Effects : When a substituent at the C2 position can stabilize a positive charge in the transition state (e.g., aryl, vinyl, carboxylate), nucleophilic attack is directed to that carbon. magtech.com.cn The C-N bond adjacent to the stabilizing group is preferentially cleaved.

Steric Effects : In the absence of strong electronic influences, such as with 2-alkylazetidines, steric hindrance becomes the determining factor. magtech.com.cn Bulky or strong nucleophiles will preferentially attack the less substituted carbon of the azetidinium ion. magtech.com.cnorganic-chemistry.org For instance, azetidinium ions with a methyl group at C4 show high regioselectivity for nucleophilic attack at the C2 position. organic-chemistry.org

For 3-[2-(Ethylsulfanyl)ethoxy]azetidine, the substituent is at the C3 position. While this position is not directly attacked in a typical SN2 ring-opening of an azetidinium ion (which occurs at C2 or C4), the ether and sulfide (B99878) functionalities could exert inductive electronic effects on the ring. Furthermore, under specific conditions, they could potentially act as intramolecular nucleophiles, leading to more complex rearrangement or decomposition pathways. The regioselectivity in such systems can often be predicted with accuracy using Density Functional Theory (DFT) calculations. organic-chemistry.org

Functionalization Reactions on the Azetidine Core

Beyond ring-opening, the azetidine scaffold can undergo reactions that preserve the four-membered ring, allowing for its elaboration. These methods are crucial for incorporating the azetidine motif into more complex molecules.

Modern synthetic chemistry has increasingly turned to C-H activation as a powerful tool for molecular functionalization, and azetidines are no exception. rsc.orgrsc.org This strategy allows for the direct conversion of inert C-H bonds on the azetidine ring into new C-C or C-heteroatom bonds.

Palladium-catalyzed C-H activation has been successfully employed for the functionalization of saturated heterocycles. nih.gov For example, using a directing group, C-H bonds at the β-position of azetidine carboxylic acid derivatives can be arylated. nih.gov Another approach involves the α-lithiation of N-substituted azetidines, which generates a configurationally labile lithiated intermediate. mdpi.com This intermediate can then be trapped with various electrophiles to install substituents at the C2 position with high diastereoselectivity, yielding highly enantioenriched 2,2-disubstituted azetidines. mdpi.com These strategies provide a powerful means to modify the azetidine core without compromising the ring structure. nih.govmdpi.com

Electrophilic Trapping and Metallation Reactions

Metallation, particularly lithiation, followed by quenching with an electrophile, is a powerful strategy for the functionalization of saturated nitrogen heterocyles, including azetidines. This process typically involves the deprotonation of a C-H bond adjacent (at the α-position) to the nitrogen atom, creating a nucleophilic organometallic intermediate that can react with a variety of electrophiles.

For an azetidine like this compound, this reaction would likely require activation of the ring nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or thiopivaloyl group. These groups enhance the acidity of the α-protons and can direct the metallating agent (e.g., sec-butyllithium) to the desired position. The lithiation of N-protected azetidines generally occurs at the C2 position.

The general sequence for such a reaction is as follows:

N-Protection: The secondary amine of the azetidine ring is protected, for example, as an N-Boc derivative.

Metallation: The N-protected azetidine is treated with a strong base, such as sec-butyllithium, typically in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) at low temperatures (e.g., -78 °C), to generate the 2-lithioazetidine intermediate.

Electrophilic Trapping: The organolithium intermediate is then quenched with an electrophile (E+), leading to the formation of a 2-substituted azetidine.

The stereochemical outcome of these reactions can be highly dependent on the nature of the N-protecting group and other substituents on the ring. For instance, studies on N-thiopivaloylazetidin-3-ol have shown that the 3-hydroxyl group can direct the stereoselectivity of the electrophilic trapping. In the case of this compound, the side chain's ether and thioether functionalities could potentially influence the reaction through chelation with the lithium cation, although this remains speculative without direct experimental evidence.

Table 1: Examples of Electrophilic Trapping on N-Protected Azetidine Derivatives This table presents generalized data from studies on various azetidine derivatives to illustrate the scope of the reaction, not specific results for this compound.

N-Protecting Group Electrophile (E+) Product (2-Substituent) Typical Yield Diastereoselectivity
Thiopivaloyl D₂O -D >95% cis
Thiopivaloyl CH₃I -CH₃ 75% trans
Thiopivaloyl (CH₂)₂O -CH₂CH₂OH 68% trans
Boc Acetone -C(OH)(CH₃)₂ Moderate Moderate
Boc Allyl Bromide (via Cuprate) -CH₂CH=CH₂ Good N/A

Cross-Coupling Reactions on Azetidine Derivatives

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For azetidine derivatives, these reactions typically involve coupling an organometallic reagent with an azetidine electrophile, often a halo- or triflyloxy-substituted azetidine.

Direct cross-coupling at the C3 position of this compound is unlikely under standard conditions, as the alkoxy group is not a suitable leaving group. To achieve cross-coupling at this position, the molecule would first need to be transformed into a more reactive derivative. For example, cleavage of the ether bond to reveal a 3-hydroxyazetidine, followed by conversion to a 3-iodoazetidine (B8093280) or a 3-triflate, would provide the necessary electrophilic handle for reactions like Suzuki, Stille, Negishi, or Buchwald-Hartwig couplings.

Recent advancements have focused on the coupling of 3-iodoazetidines with various partners. For example, palladium-catalyzed reactions of 3-iodoazetidines with aryl boronic acids have been developed. rsc.orgdoi.org Interestingly, these reactions can sometimes proceed through a migration/coupling mechanism to yield 2-aryl azetidines rather than the expected 3-aryl products. rsc.orgdoi.org The outcome is highly dependent on the ligand and reaction conditions. Iron-catalyzed protocols have also been established for coupling 3-iodoazetidines with Grignard reagents, offering a complementary method for accessing 3-substituted azetidines.

Table 2: Examples of Cross-Coupling Reactions with 3-Iodoazetidine Derivatives This table shows representative cross-coupling reactions performed on 3-iodoazetidine systems to indicate potential synthetic pathways.

Coupling Reaction Catalyst/Ligand Coupling Partner Product Type Typical Yield
Suzuki Pd(OAc)₂ / DavePhos Arylboronic acid 3-Arylazetidine Good
Suzuki (Migration) Pd(OAc)₂ / [Ph-BP]Cy₂ Arylboronic acid 2-Arylazetidine Good-Excellent
Iron-Catalyzed Fe(acac)₃ Aryl-MgBr 3-Arylazetidine Good-Excellent
Iron-Catalyzed Fe(acac)₃ Alkyl-MgBr 3-Alkylazetidine Good
Hiyama Pd(dba)₂ / RuPhos Arylsilane 3-Arylazetidine Moderate-Good

Reaction Mechanisms of Ethylsulfanyl-ethoxy Group Transformation

The 3-[2-(Ethylsulfanyl)ethoxy] side chain possesses two key functional groups whose reactivity can be exploited: the thioether (or sulfide) and the ether.

Thioether Transformations: The sulfur atom in the ethylsulfanyl group is susceptible to oxidation. Treatment with mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would selectively oxidize the thioether to the corresponding sulfoxide (B87167). The use of stronger oxidizing conditions or an excess of the oxidant would lead to the formation of the sulfone. These transformations introduce polarity and hydrogen-bonding capabilities, which can be useful for modulating the physicochemical properties of the molecule.

Mechanism of Oxidation: The oxidation of a thioether by a peroxy acid involves the nucleophilic sulfur atom attacking the electrophilic outer oxygen of the peroxy acid. This is a concerted process that results in the formation of the sulfoxide and the corresponding carboxylic acid.

Ether Transformations: Ethers are generally stable and unreactive functional groups. wikipedia.org Their cleavage requires harsh conditions, typically treatment with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com

Mechanism of Cleavage: The reaction proceeds via protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks one of the adjacent carbon atoms. masterorganicchemistry.com The specific pathway, Sₙ1 or Sₙ2, depends on the nature of the carbon atoms. For the ethoxy portion of the side chain, an Sₙ2 mechanism is expected, where the halide ion attacks the ethyl group, releasing 2-(ethylsulfanyl)ethanol. Cleavage at the azetidine C3-O bond is also possible, which would yield 3-hydroxyazetidine and 1-bromo-2-(ethylsulfanyl)ethane (if using HBr). The regioselectivity of cleavage would depend on the specific reaction conditions and the relative steric and electronic factors of the two carbon centers attached to the ether oxygen.

Computational Chemistry and Theoretical Studies of 3 2 Ethylsulfanyl Ethoxy Azetidine

Quantum Chemical Methods for Structural and Electronic Analysis

Quantum chemical methods are fundamental to the computational study of molecular systems. They allow for the detailed investigation of electron distribution, molecular geometry, and energy, which collectively govern the molecule's physical and chemical properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of this size. bhu.ac.in DFT calculations are employed to determine the ground-state electronic structure, optimize molecular geometry, and explore the potential energy surface for various chemical reactions.

For 3-[2-(Ethylsulfanyl)ethoxy]azetidine, DFT methods such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), would be used to accurately model the system. researchgate.netmdpi.com Such calculations can elucidate the energetics of synthetic routes, for instance, the intramolecular cyclization pathways that can lead to the formation of the azetidine (B1206935) ring. researchgate.netrsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows chemists to predict the feasibility of a proposed synthetic step and understand the factors controlling its stereoselectivity. researchgate.net

For example, a theoretical investigation into the synthesis of 3-methoxyazetidines has rationalized the observed reaction mechanism, showcasing the predictive power of DFT in understanding complex reaction pathways involving substituted azetidines. researchgate.net The strain energy of the four-membered azetidine ring, a critical factor in its reactivity, can also be quantified through these methods. researchgate.net

Table 1: Illustrative DFT-Calculated Energetic Data for a Hypothetical Reaction Step

SpeciesMethod/Basis SetElectronic Energy (Hartree)Relative Energy (kcal/mol)
Reactant ComplexB3LYP/6-311+G(d,p)-987.123450.0
Transition StateB3LYP/6-311+G(d,p)-987.09876+15.5
ProductB3LYP/6-311+G(d,p)-987.15432-19.4

Note: Data are hypothetical and serve as an example of typical DFT output for reaction energetics.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with electrophiles and nucleophiles.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, which possess lone pairs of electrons. The nitrogen atom's lone pair, characteristic of amines, and the sulfur atom's lone pairs in the thioether group would be the principal sites for electrophilic attack or protonation. The LUMO, conversely, would likely be distributed across the C-N and C-S antibonding orbitals, indicating the sites susceptible to nucleophilic attack, which could potentially lead to ring-opening of the strained azetidine.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. bhu.ac.in

Table 2: Representative FMO Data for this compound

OrbitalEnergy (eV)Primary Atomic Contributions
HOMO-8.95N(1), S(10)
LUMO+1.25C(2)-N(1), C(4)-N(1)
HOMO-LUMO Gap10.20-

Note: Values are illustrative, based on typical calculations for similar heterocyclic compounds.

The flexibility of the 2-(ethylsulfanyl)ethoxy side chain introduces multiple possible conformations for this compound. Understanding the conformational landscape is crucial as the molecule's shape dictates its interaction with other molecules.

Conformational analysis can be performed by systematically rotating the single bonds in the side chain and calculating the corresponding energy using molecular mechanics or DFT methods to map the potential energy surface. This process identifies low-energy, stable conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govchemrxiv.org By simulating the motion of atoms at a given temperature, MD can explore the accessible conformational space and determine the relative populations of different conformers. These simulations can reveal intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that stabilize certain geometries. For a molecule with flexible ether and thioether linkages, MD is essential for understanding its dynamic behavior in different environments, such as in solution. nih.govchemrxiv.org

Theoretical Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound. Analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, visually indicates the electron-rich and electron-poor regions of the molecule. bhu.ac.in For this compound, the MEP would show negative potential (red/yellow) around the nitrogen, oxygen, and sulfur atoms, confirming them as likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton if the azetidine is unsubstituted on the nitrogen.

Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative prediction of regioselectivity. These indices identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For instance, such an analysis would likely confirm that the nitrogen atom is the most nucleophilic center, while the carbon atoms of the azetidine ring are potential electrophilic sites, especially under conditions that favor ring-opening.

Modeling of Spectroscopic Signatures

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. By simulating spectra, one can confirm the structure of a synthesized compound or predict the spectral features of a yet-to-be-synthesized molecule.

Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated from the second derivative of the energy with respect to atomic positions. These calculations, performed on the DFT-optimized geometry, allow for the assignment of specific absorption bands to particular vibrational modes, such as the N-H stretch, C-O ether stretch, C-S thioether stretch, and azetidine ring deformations.

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities of peaks in the UV-Vis spectrum. For this compound, transitions would likely involve the non-bonding electrons on the heteroatoms (n -> σ*).

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By comparing calculated and experimental chemical shifts, the precise three-dimensional structure and conformation of the molecule in solution can be validated.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted FeatureAssignment
IR~3350 cm⁻¹N-H stretch (if N-unsubstituted)
IR~1100 cm⁻¹C-O-C stretch (ether)
¹³C NMR~55-65 ppmAzetidine ring carbons
UV-Vis (TD-DFT)~210 nmn -> σ* transition

Note: These are representative values based on known spectroscopic data for similar functional groups and are subject to variation based on the specific computational method and molecular environment.

Advanced Spectroscopic Characterization Methodologies for Azetidine Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. medwinpublishers.com

HRMS measures molecular mass with very high accuracy (typically to within 5 ppm). nih.govresearchgate.net This precision enables the determination of an unambiguous elemental formula from the exact mass. For 3-[2-(Ethylsulfanyl)ethoxy]azetidine (C₇H₁₅NOS), HRMS would provide an exact mass measurement that confirms this specific combination of atoms, distinguishing it from any other isomers. nih.govnih.gov

Coupling chromatography with mass spectrometry allows for the analysis of complex mixtures and the confirmation of purity. researchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a preferred method for non-volatile or thermally sensitive compounds like many azetidine (B1206935) derivatives. It provides retention time data (indicating purity) along with mass spectral data.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. researchgate.netnih.gov Derivatization may sometimes be required to increase the volatility of azetidine compounds.

In both techniques, the mass spectrometer fragments the molecule in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used to confirm the structure. For this compound, characteristic fragments would likely arise from the cleavage of the C-O and C-S bonds and the opening of the strained azetidine ring.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Fragment IdentityFragmentation Pathway
161.0874[M+H]⁺Molecular ion peak (protonated)
102.0582[C₄H₈NO]⁺Cleavage of the O-CH₂S bond
88.0398[C₂H₅S-CH₂CH₂]⁺Cleavage of the O-CH₂CH₂ bond
70.0657[C₄H₈N]⁺Loss of the entire side chain
61.0115[C₂H₅S]⁺Cleavage of the S-CH₂ bond

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, key absorptions would include N-H stretching for the secondary amine, C-H stretching for the aliphatic parts, a strong C-O stretch for the ether linkage, and C-N and C-S stretching vibrations. jmchemsci.comajchem-a.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-S bond, which can be weak in an IR spectrum, may show a more prominent signal in the Raman spectrum. The ring-puckering modes of the azetidine core can also be studied using far-infrared and Raman techniques. tandfonline.com

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 - 3300N-H StretchSecondary Amine
2970 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)
~1120 - 1080C-O StretchEther
~1250 - 1200C-N StretchAmine
~700 - 600C-S StretchThioether

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic properties of molecules like this compound. This method measures the absorption of UV or visible light by a compound, which induces electronic transitions between different energy levels within the molecule. The resulting spectrum provides insights into the presence of chromophores, which are parts of a molecule that absorb light.

In the context of azetidine derivatives, UV-Vis spectroscopy can be particularly informative. The saturated azetidine ring itself does not exhibit strong absorption in the UV-Vis region. However, the presence of substituents can introduce chromophoric groups that give rise to characteristic absorption bands. For this compound, the thioether ((Ethylsulfanyl)) and ether (ethoxy) functionalities, while not strong chromophores, can influence the electronic environment of the molecule.

The absorption spectrum of a compound is typically presented as a plot of absorbance versus wavelength. The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum. biointerfaceresearch.com The intensity of the absorption is related to the concentration of the compound in the solution, following the Beer-Lambert law.

The solvent used for the analysis can influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. biointerfaceresearch.com By analyzing the spectrum in solvents of varying polarities, further information about the nature of the electronic transitions can be deduced.

Table 1: Hypothetical UV-Vis Spectral Data for Azetidine Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
AzetidineHexane< 200-n → σ
3-alkoxyazetidineMethanol~210Lown → σ
3-(alkylsulfanyl)azetidineChloroform~230-250Moderaten → σ*

Note: This table is illustrative and based on general principles of UV-Vis spectroscopy for similar functional groups, as specific data for the named compounds is not available.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms can be determined with high precision. rsc.org

For azetidine derivatives, X-ray crystallography is instrumental in confirming the stereochemistry and conformation of the four-membered ring and its substituents. The azetidine ring is known to be puckered, and this technique can precisely measure the degree of this puckering. Furthermore, it can reveal the orientation of the 2-(Ethylsulfanyl)ethoxy side chain relative to the azetidine ring.

While a crystal structure for this compound has not been reported in the crystallographic literature, analysis of related azetidine structures provides insight into what might be expected. nih.govacs.org Key structural parameters that would be determined include:

Azetidine Ring Conformation: The puckering angle and the planarity of the ring.

Bond Lengths: Precise measurements of all carbon-nitrogen, carbon-carbon, carbon-oxygen, and carbon-sulfur bond lengths.

Bond Angles: The angles between all bonded atoms, which can indicate ring strain.

Torsional Angles: The dihedral angles that define the conformation of the flexible ethoxy and ethylsulfanyl groups.

Intermolecular Interactions: The presence of any hydrogen bonds or other non-covalent interactions in the crystal lattice.

Table 2: Representative Crystallographic Data for a Hypothetical Azetidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)95.5
Volume (ų)845
Z4
R-factor< 0.05

Note: This table presents typical crystallographic parameters for a small organic molecule and is for illustrative purposes only.

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of the compound, which can sometimes be a challenging step in the analytical process.

Applications of Azetidine Scaffolds in Advanced Organic Synthesis

Azetidines as Chiral Building Blocks and Templates

Chiral azetidines serve as powerful building blocks and templates in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. Their rigid framework allows for the effective transfer of stereochemical information, making them valuable synthons for creating molecules with defined three-dimensional structures.

Recent synthetic advances have made functionalized azetidines more accessible, which in turn has accelerated their use in diversity-oriented synthesis. researchgate.net Methodologies such as lithiation followed by electrophilic trapping, nucleophilic displacement, and transition metal-catalyzed functionalization have expanded the toolbox for creating a diverse range of chiral azetidine (B1206935) derivatives. researchgate.netrsc.org For instance, the enantioselective synthesis of 2,4-disubstituted azetidines has been achieved, providing access to key structural motifs. scilit.com

The utility of chiral azetidines is further demonstrated by their role as precursors to other important chiral molecules. For example, chiral 2-azetines can be hydrogenated to yield chiral azetidines with high enantiomeric excess. nih.gov These chiral azetidines can then be used in subsequent synthetic transformations, carrying the stereochemical information forward.

Key Research Findings on Chiral Azetidines:

ApplicationDescriptionKey Features
Asymmetric CatalysisChiral azetidine-derived ligands and organocatalysts are used to induce asymmetry in various chemical reactions. birmingham.ac.ukHigh enantioselectivity, robust, inexpensive, and environmentally benign. researchgate.net
Chiral TemplatesThe rigid azetidine ring serves as a template to control the stereochemistry of reactions on attached functional groups. rsc.orgEfficient chirality transfer, access to stereochemically complex products.
Precursors to Chiral MoleculesChiral azetidines are converted into other valuable chiral building blocks, such as amino alcohols and diamines. acs.orgPreservation of enantiomeric purity, access to a variety of chiral structures.
Synthesis of Bioactive MoleculesUtilized in the total synthesis of complex natural products and pharmaceuticals with specific stereochemistry. nih.govIntroduction of conformational rigidity and specific stereocenters.

Role in Peptidomimetics and Non-Natural Amino Acid Synthesis

Azetidine-containing amino acids are of significant interest in the design of peptidomimetics and the synthesis of non-natural amino acids. acs.org The incorporation of the rigid azetidine scaffold into a peptide backbone introduces conformational constraints that can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic properties. rsc.org

The synthesis of azetidine-based amino acids, such as azetidine-2-carboxylic acid, has been well-established, and these building blocks have been successfully incorporated into small peptide chains. acs.orgumich.edu For example, the 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element, facilitating the efficient synthesis of small head-to-tail cyclic peptides. nih.gov The presence of the azetidine ring can also confer resistance to enzymatic degradation. nih.gov

Furthermore, the reactivity of lithiated N-Boc-2-arylazetidines has been explored, leading to the development of novel azetidine-based peptidomimetics through self-condensation reactions. rsc.org These dimeric structures represent a new class of constrained scaffolds with potential applications in medicinal chemistry.

Examples of Azetidine-Containing Amino Acids and Peptidomimetics:

Compound/StructureApplicationSignificance
Azetidine-2-carboxylic acidBuilding block for peptides and peptidomimetics. nih.govIntroduces conformational constraints, mimics proline. wikipedia.org
3-Aminoazetidine (3-AAz)Turn-inducing element in cyclic peptides. nih.govImproves cyclization efficiency and protease stability. nih.gov
Azetidine-based dipeptidesIntermediates in the synthesis of larger peptidomimetics. acs.orgAllows for the construction of complex peptide analogues.
Dimeric azetidinesConstrained peptidomimetic scaffolds. rsc.orgNovel structures with potential for drug discovery.

Azetidine Derivatives in Catalysis and Ligand Design

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric catalysis. birmingham.ac.uk The defined stereochemistry and conformational rigidity of the azetidine ring are key to achieving high levels of enantioselectivity in a variety of chemical transformations. rsc.org

Azetidine-derived ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.uk For instance, azetidine-containing binuclear zinc catalysts have been developed for the asymmetric Michael addition of phosphites. rsc.org The rigidity of the azetidine scaffold in these catalysts enhances the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org

The performance of azetidine-based catalysts is often benchmarked against their aziridine- and pyrrolidine-containing counterparts. birmingham.ac.uk In some cases, the unique structural features of the azetidine ring offer advantages in terms of catalytic activity and selectivity. For example, palladium complexes with azetidine-based ligands have been shown to be efficient catalysts for Suzuki-Miyaura coupling reactions. mdpi.com

Synthesis of Complex Heterocyclic Systems Featuring the Azetidine Core

The inherent ring strain of the azetidine core makes it a valuable precursor for the synthesis of more complex heterocyclic systems through ring-opening and ring-expansion reactions. researchgate.net These transformations allow for the conversion of the four-membered ring into larger, more elaborate heterocyclic structures.

Ring expansion of azetidines can be achieved through various methods, including reactions with carbenes and diazo compounds. nih.gov For example, a [3+1] ring expansion of methylene (B1212753) aziridines with a rhodium-bound carbene yields highly substituted methylene azetidines. nih.gov Similarly, a formal [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds provides access to larger ring systems. rsc.org

Azetidines also participate in cycloaddition reactions to form fused polycyclic systems. nih.gov For instance, 1- and 2-azetines can undergo [3+2] and [4+2] cycloadditions to afford valuable fused-polycyclic azetidines. nih.gov These reactions highlight the versatility of the azetidine scaffold as a building block for constructing molecular complexity. The reactivity of aziridinium (B1262131) ylides also provides a pathway for the synthesis of complex cyclic compounds like piperidines and azetidines. longdom.org

Future Perspectives in 3 2 Ethylsulfanyl Ethoxy Azetidine Research

Development of Novel and Efficient Synthetic Routes

The synthesis of azetidines has historically been challenging due to the inherent ring strain. medwinpublishers.commedwinpublishers.com However, recent years have seen the development of innovative methods that offer greater efficiency, functional group tolerance, and access to diverse substitution patterns. Future research on 3-[2-(Ethylsulfanyl)ethoxy]azetidine will likely leverage these modern strategies to move beyond classical intramolecular cyclizations of 1,3-amino alcohols or haloamines. researchgate.net

Key areas for development include:

Photochemical Methods: The visible-light-mediated aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, has emerged as a powerful tool for constructing the azetidine (B1206935) core under mild conditions. rsc.orgnih.gov This approach could be adapted to synthesize precursors of this compound, offering a direct and atom-economical route.

Strain-Release Synthesis: Methods utilizing highly strained precursors, such as the homologation of azabicyclo[1.1.0]butanes, provide a mechanistically distinct pathway to functionalized azetidines. rsc.org

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds allows for the direct formation of the azetidine ring from readily available acyclic amine precursors, featuring low catalyst loading and predictable selectivity. organic-chemistry.org

Ring Contraction Strategies: The nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones presents a robust one-pot method to generate α-carbonylated N-sulfonylazetidines, which can be further elaborated. organic-chemistry.org

Synthetic StrategyDescriptionKey Features
Aza Paternò-Büchi Reaction A [2+2] photocycloaddition between an imine (or oxime) and an alkene to form the azetidine ring. nih.govUtilizes visible light, mild reaction conditions, direct formation of the four-membered ring. rsc.org
Intramolecular C-H Amination Palladium-catalyzed cyclization of picolinamide-protected amines via amination of unactivated γ C-H bonds. organic-chemistry.orgLow catalyst loading, use of inexpensive reagents, predictable regioselectivity.
Thermal Isomerization Base-promoted cyclization of dibromo amino esters to form aziridines, followed by thermal isomerization to the thermodynamically more stable azetidine. rsc.orgAccess to 3-bromoazetidine-3-carboxylic acid derivatives, which are versatile intermediates.
La(OTf)₃-Catalyzed Aminolysis Intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford functionalized azetidines. frontiersin.orgHigh yields, tolerance of acid-sensitive and Lewis basic functional groups.

Exploration of Underexplored Reactivity Pathways

The reactivity of the azetidine ring is largely dictated by its strain, which can be harnessed for selective ring-opening reactions or functionalization while retaining the core structure. rsc.orgrsc.org For a molecule like this compound, future studies could explore reactivity at the nitrogen atom, the C-H bonds on the ring, or through strain-releasing transformations.

Promising avenues of research include:

Direct C(sp³)–H Functionalization: Recent advances have enabled the direct arylation of C(sp³)–H bonds on the azetidine ring, providing a powerful method for late-stage modification and the synthesis of complex derivatives without pre-functionalization. rsc.org

α-Lithiated Azetidines: The chemistry of α-lithiated N-Boc-azetidines has revealed unexpected reactivity profiles, including regioselective functionalization and self-condensation pathways, which could lead to novel azetidine-based peptidomimetics. nih.gov

Strain-Driven Ring Opening: The inherent ring strain can be exploited for chemoselective σ N–C bond opening, using the azetidine as a precursor for valuable homologated amines. rsc.org This pathway offers a synthetic equivalent to reactions that are otherwise difficult to achieve.

Advancements in Stereocontrol and Enantiospecific Synthesis

The creation of stereochemically defined centers is crucial for applications in medicinal chemistry and catalysis. Historically, the synthesis of enantioenriched azetidines relied on diastereomeric induction or stoichiometric chiral auxiliaries. acs.org Modern catalytic enantioselective methods now provide more direct and efficient access to chiral azetidines. acs.org

Future work on the stereospecific synthesis of derivatives of this compound could employ several state-of-the-art strategies:

Copper-Catalyzed Asymmetric Reactions: The difunctionalization of azetines using a copper/bisphosphine catalyst allows for the installation of two versatile functionalities (e.g., boryl and allyl groups) with concomitant construction of two new stereogenic centers, achieving high efficiency and stereoselectivity. acs.org

Organocatalysis: The aza-Morita–Baylis–Hillman (MBH) reaction of ketimines and allenoates, catalyzed by chiral amines like β-isocupreidine, provides an enantioselective route to functionalized azetidines. rsc.org

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as tert-butanesulfinamide, in reactions like the Reformatsky reaction, can achieve high levels of stereoselectivity in the formation of C-2-substituted azetidines. rsc.org

Stereoselective Addition to Azetidine Derivatives: The highly stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines, followed by hydrolysis, has been developed as a route to highly enantioenriched 2-acylazetidines. frontiersin.org

MethodCatalyst / AuxiliaryKey Outcome
Asymmetric Boryl Allylation CuBr / (S,S)-L1 (chiral bisphosphine)Enantioselective difunctionalization of azetines to form chiral 2,3-disubstituted azetidines. acs.org
Aza-Morita–Baylis–Hillman Reaction β-Isocupreidine (organocatalyst)Enantioselective synthesis of azetidines from ketimines and allenoates. rsc.org
Auxiliary-Controlled Reformatsky Reaction Chiral tert-butanesulfinamideDiastereoselective synthesis of C-2-substituted azetidines. rsc.org
Stereoselective Organolithium Addition N/A (Substrate control)Highly stereoselective synthesis of N-alkyl-2-acylazetidines from oxazolinylazetidine precursors. frontiersin.org

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has become a powerful paradigm in modern chemical synthesis. nih.govmdpi.com For complex chemical systems like strained heterocycles, computational methods can provide deep mechanistic insights, predict reactivity, and guide experimental design, thereby accelerating the discovery process.

In the context of this compound research, this integration can be pivotal:

Predicting Reaction Feasibility: Computational models can prescreen potential substrates and reaction conditions, for instance, in photocatalytic reactions, by calculating frontier orbital energies to predict whether a desired cycloaddition will occur. mit.edu This avoids laborious trial-and-error experimentation.

Understanding Stereoselectivity: Density Functional Theory (DFT) calculations can be employed to model transition states and intermediates, explaining the origins of high stereoselectivity in reactions such as the addition of organolithiums to azetidine derivatives. frontiersin.org

Mechanism Elucidation: For novel reactions, computational studies can help elucidate complex reaction mechanisms, as demonstrated in the study of La(OTf)₃-catalyzed aminolysis of epoxy amines to form azetidines, where computations explained the observed regioselectivity differences between isomers. frontiersin.org

Expanding the Scope of Azetidine Derivatives in Advanced Materials

While the primary focus for many heterocyclic compounds is in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for advanced materials. The rigid, strained scaffold of the azetidine ring is an underutilized motif in this domain.

Future research could position this compound and related structures as building blocks for:

Energetic Materials: The high nitrogen content and strained four-membered ring make azetidines promising scaffolds for novel energetic materials. Photochemical strategies have enabled the synthesis of tunable azetidine-based materials with high densities, good oxygen balances, and improved detonation properties compared to traditional materials. chemrxiv.org

Chiral Templates and Catalysts: The conformational rigidity of the azetidine ring is advantageous for designing ligands and catalysts. Azetidine-derived binuclear zinc catalysts have been developed for asymmetric Michael additions, where the rigid scaffold enhances the control of the catalytic pocket and increases enantioselectivity. rsc.org

Polymers and Frameworks: The bifunctional nature of many azetidine derivatives allows for their incorporation into polymers. The unique conformational properties imparted by the azetidine ring could lead to materials with novel thermal or mechanical properties.

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